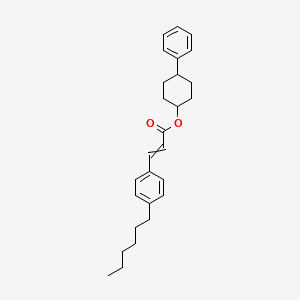
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a cyclohexyl ring and a hexylphenyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate can be achieved through esterification reactions. One common method involves the reaction of 4-phenylcyclohexanol with 3-(4-hexylphenyl)prop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and hexyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylcyclohexyl 3-(4-methylphenyl)prop-2-enoate
- 4-Phenylcyclohexyl 3-(4-ethylphenyl)prop-2-enoate
- 4-Phenylcyclohexyl 3-(4-butylphenyl)prop-2-enoate
Uniqueness
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate is unique due to the presence of a hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
188707-41-7 |
|---|---|
Molecular Formula |
C27H34O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4-phenylcyclohexyl) 3-(4-hexylphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H34O2/c1-2-3-4-6-9-22-12-14-23(15-13-22)16-21-27(28)29-26-19-17-25(18-20-26)24-10-7-5-8-11-24/h5,7-8,10-16,21,25-26H,2-4,6,9,17-20H2,1H3 |
InChI Key |
DHADNHGPWGOHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=CC(=O)OC2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















